molecular formula C11H12BrClO2 B1294244 tert-Butyl 4-bromo-2-chlorobenzoate CAS No. 929000-18-0

tert-Butyl 4-bromo-2-chlorobenzoate

Cat. No.: B1294244
CAS No.: 929000-18-0
M. Wt: 291.57 g/mol
InChI Key: IHLZXPVSSFCZLU-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-2-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals , agrochemicals , and dyes .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzoates on enzyme activity and cell signaling pathways . It is also investigated for its potential use in drug development .

Industry: In the industrial sector, this compound is used in the manufacture of polymers , resins , and coatings . Its unique reactivity makes it valuable in the production of specialty chemicals .

Mechanism of Action

Biological Activity

tert-Butyl 4-bromo-2-chlorobenzoate (CAS No. 929000-18-0) is an organic compound that has garnered attention in biological research due to its unique structural properties and potential applications in medicinal chemistry. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Interaction with Biological Macromolecules

The biological activity of this compound is largely attributed to its ability to interact with proteins and nucleic acids through halogen bonding. The bromine and chlorine atoms can form halogen bonds that significantly alter the structure and function of these macromolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and cell signaling pathways.

Enzyme Activity Modulation

In studies investigating halogenated benzoates, this compound has been shown to affect enzyme activity. Specifically, it has been used to explore the effects of halogenation on enzyme kinetics, indicating potential roles in drug development where enzyme inhibition or activation is desired.

Case Study 1: Drug Development Applications

A recent study highlighted the use of this compound as an intermediate in the synthesis of novel pharmacological agents. The compound was utilized in developing inhibitors targeting specific enzymes involved in disease pathways, showcasing its potential in therapeutic applications.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
tert-Butyl 4-bromobenzoateBromine onlyModerate enzyme inhibition
tert-Butyl 4-chlorobenzoateChlorine onlyAntimicrobial properties
tert-Butyl 4-bromo-2-fluorobenzoateBromine and fluorinePotential anticancer activity

This comparison illustrates how the presence of both bromine and chlorine in this compound may confer distinct reactivity and biological profiles compared to its mono-substituted counterparts .

Properties

IUPAC Name

tert-butyl 4-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLZXPVSSFCZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650378
Record name tert-Butyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-18-0
Record name tert-Butyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-bromo-2-chlorobenzoate 98%
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